Indole-4-carboxaldehyde
Overview
Description
Synthesis Analysis Indole-4-carboxaldehyde can be synthesized from 2-methyl-3-nitrobenzoate as the starting material. This process involves a series of reactions including reduction, oxidation, protection, condensation, cyclic reaction, and acidation steps to yield the desired product. The structure of the synthesized compound is usually confirmed by 1H NMR techniques (Zhong-jun, 2004).
Molecular Structure Analysis The molecular structure of indole-4-carboxaldehyde includes an indole ring system attached to a carboxaldehyde group at the fourth position. The electronic and spatial configuration of this compound plays a critical role in its chemical reactivity and interaction with other molecules, particularly in the synthesis of biologically active compounds.
Chemical Reactions and Properties Indole-4-carboxaldehyde participates in a variety of chemical reactions. It serves as a key intermediate in the preparation of biologically active compounds and indole alkaloids. Its carbonyl group is particularly reactive, undergoing facile C–C and C–N coupling reactions as well as reductions. These properties make it a versatile precursor in the synthesis of diverse heterocyclic derivatives (El-Sawy et al., 2017).
Scientific Research Applications
Preparation of Tetracycles and Gamma-Dihydropyranones : Indole-3-carboxaldehyde is utilized in preparing tetracycles and gamma-dihydropyranones (Chrétien et al., 2003).
Substrate for Nitrogen Nucleophiles : It acts as an excellent substrate for nitrogen nucleophiles, leading to the production of 2-substituted indoles and serves as a precursor for the unusual tryptophan residue in moroidin (Comber & Moody, 1992).
Synthesis of 4-Nitro-1,3,4,5-Tetrahydrobenz[cd]indole Derivatives : Indole-4-carboxaldehyde is used in synthesizing various derivatives of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole, including 4-amino-, 4-hydroxy-, and 4-amino-4-hydroxymethyl-1,3,4,5-t (Somei et al., 2014).
Intermediate in Synthesis of Arcyriacyanin A : It serves as an advanced intermediate in the synthesis of arcyriacyanin A (Kraus & Guo, 2008).
Enantiomer Resolution and Synthesis of 1-Hydroxy Derivatives : 4-Nitro-1,3,4,5-tetrahydrobenz[cd]indole is a useful chemical for enantiomer resolution and the synthesis of 1-hydroxy derivatives (Nakagawa et al., 1992).
Preparation of Biologically Active Compounds and Indole Alkaloids : 1H-Indole-3-carboxaldehyde and its derivatives are key intermediates for preparing biologically active compounds and indole alkaloids (El-Sawy et al., 2017).
Synthesis of Bisindolyl and Indolyl-Heterocyclic Alkanes : Indole-3-carboxaldehydes undergo indium-mediated ternary reactions with allyl bromide and indoles to produce symmetrical and unsymmetrical bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yield (Kumar et al., 2003).
Conversion of Pyrrole-3-Carboxaldehydes to Substituted 7-Amino-5-Cyanoindoles : This conversion is a flexible and efficient method for medicinal chemistry and alkaloid research (Outlaw & Townsend, 2014).
Synthesis of Substituted Carbazoles : Indole-2,3-dienolate, a useful 1,4-dipole synthon, undergoes facile cycloaddition with various dienophiles, yielding substituted carbazoles in a highly regiospecific fashion (Rao et al., 1995).
Antimicrobial Activities : Many newly synthesized indole-3-carboxaldehyde compounds exhibit high antimicrobial activities (Salman et al., 2015).
Total Synthesis of Hirsutine : The total synthesis of hirsutine has been achieved from commercially available indole-2-carboxaldehyde (Villa et al., 2012).
Deformylation of Indole and Azaindole-3-Carboxaldehydes : This process produces deformylated products in 25-90% yield using anthranilamide and a solid acid heterogeneous catalyst (Yadav et al., 2012).
Synthesis of Indole-3-Carbinol via Vilsmeier-Haack Reaction : This reaction can produce indole-3-carboxaldehyde with a yield of 87.1% from indole (Shen Xin-an, 2008).
Synthesis of Fine Chemicals, Agrochemical and Pharmaceutical Intermediates : Palladium-catalyzed synthesis provides access to these compounds in fewer steps and with less waste than classical methods (Cacchi & Fabrizi, 2005).
Safety And Hazards
Future Directions
Indole-4-carboxaldehyde and its derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .
properties
IUPAC Name |
1H-indole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDDFGLNZWNJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318838 | |
Record name | Indole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-4-carboxaldehyde | |
CAS RN |
1074-86-8 | |
Record name | Indole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 337264 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1074-86-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.